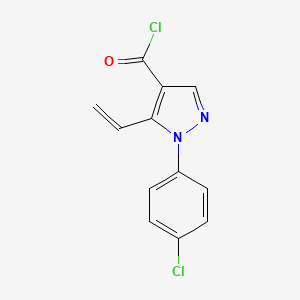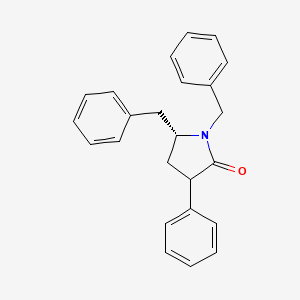![molecular formula C20H21F3 B14207494 1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene CAS No. 821799-46-6](/img/structure/B14207494.png)
1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a hept-3-ene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylated alkenes and benzene derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .
Applications De Recherche Scientifique
1,1’-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,1’-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
(3,3,3-Trifluoroprop-1-ene-1,1-diyl)dibenzene: Similar structure with a trifluoromethyl group and benzene rings.
Hept-3-ene-1,7-diol: Shares the hept-3-ene backbone but lacks the trifluoromethyl group.
Uniqueness: 1,1’-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene is unique due to the presence of both the
Propriétés
Numéro CAS |
821799-46-6 |
|---|---|
Formule moléculaire |
C20H21F3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
[7-phenyl-3-(trifluoromethyl)hept-3-enyl]benzene |
InChI |
InChI=1S/C20H21F3/c21-20(22,23)19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-6,9-12,14H,7-8,13,15-16H2 |
Clé InChI |
IKNMJQHJSAPQLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC=C(CCC2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
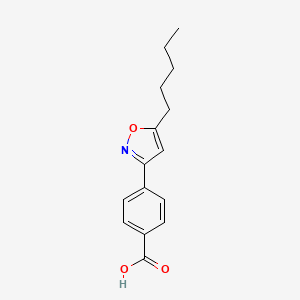
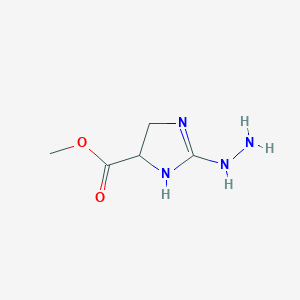
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)
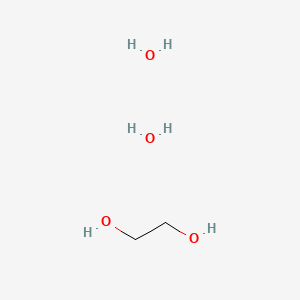
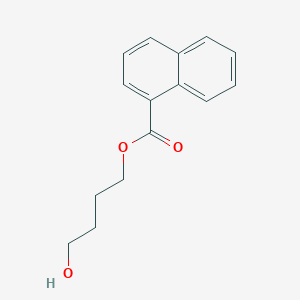
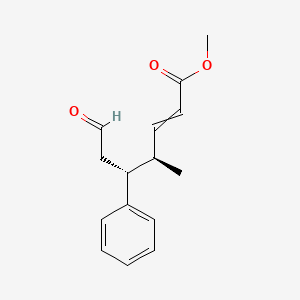
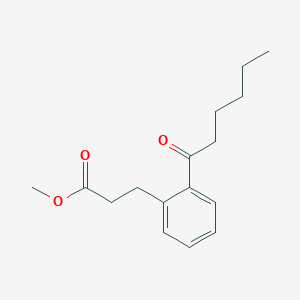
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)
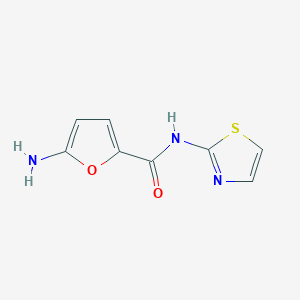
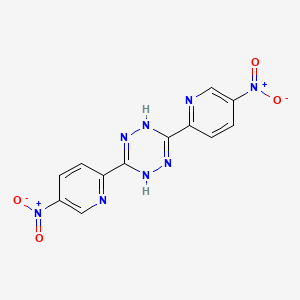
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
